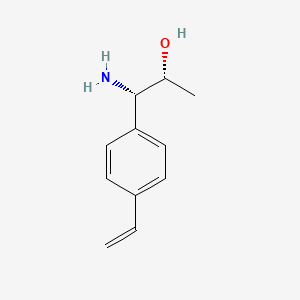
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxyl group, and a vinyl-substituted phenyl ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and a chiral amino alcohol.
Key Reactions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amino alcohol.
Reaction Conditions: Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as methanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: (1S,2R)-1-Keto-1-(4-vinylphenyl)propan-2-OL.
Reduction: (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL.
Substitution: Various amides or carbamates depending on the substituent.
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways by binding to receptors or enzymes, altering their function and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a vinyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m1/s1 |
InChI Key |
CQTOCYBCTVVZNP-LDYMZIIASA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C=C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-A]pyridin-9(6H)-one](/img/structure/B13041611.png)
![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
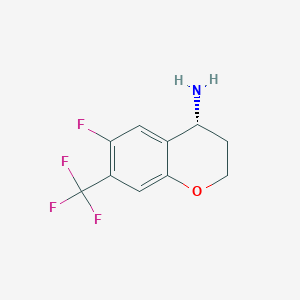
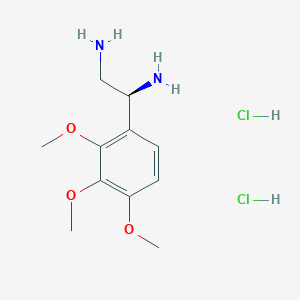
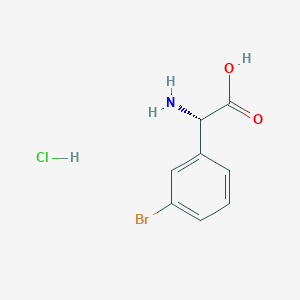
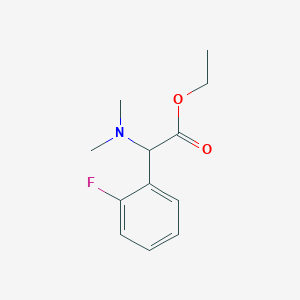
![Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate](/img/structure/B13041651.png)
![Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13041655.png)
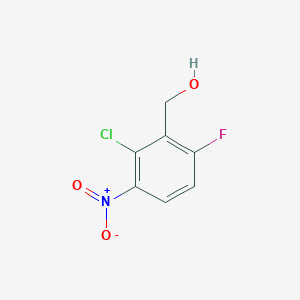
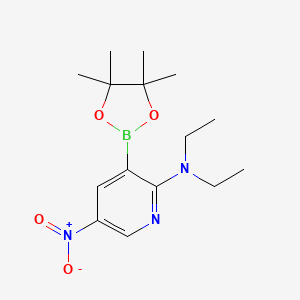
![(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13041673.png)
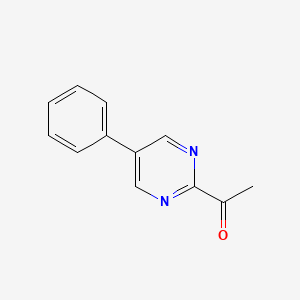
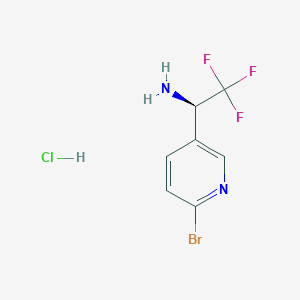
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)
